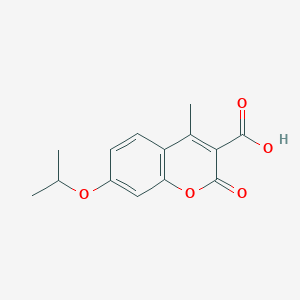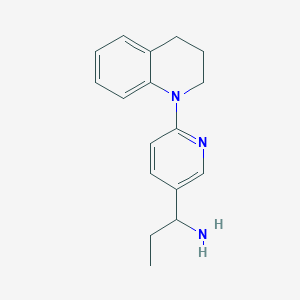
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ketones under acidic or basic conditions.
Alkylation: The final step involves the alkylation of the indazole core with 2,2-dimethylpropan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-6-nitro-2H-indazole: Similar structure but lacks the 2,2-dimethylpropan-1-one moiety.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethanone: Similar structure but has an ethanone group instead of the 2,2-dimethylpropan-1-one moiety.
Uniqueness
2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is unique due to the presence of the 2,2-dimethylpropan-1-one moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of more complex molecules and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
62235-22-7 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(3-methyl-6-nitroindazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-8-10-6-5-9(16(18)19)7-11(10)15(14-8)12(17)13(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
WGNDYMGVFQNETF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)



![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)



